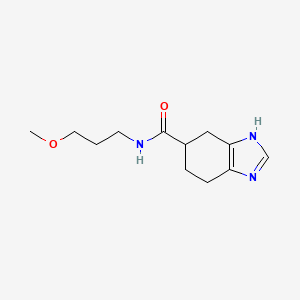

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-17-6-2-5-13-12(16)9-3-4-10-11(7-9)15-8-14-10/h8-9H,2-7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXGQOSGNPTKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CCC2=C(C1)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzodiazole Ring Construction

The tetrahydrobenzodiazole scaffold is synthesized via cyclization reactions, often starting from substituted diamines or carbonyl precursors.

Cyclocondensation of 1,2-Diamines with Carbonyl Compounds

A widely adopted method involves the reaction of 1,2-diaminocyclohexane with α-keto acids or esters. For example, heating 1,2-diaminocyclohexane with ethyl 2-oxocyclohexanecarboxylate in ethanol under reflux forms the tetrahydrobenzodiazole core through a tandem condensation-cyclization mechanism. Microwave-assisted protocols, as demonstrated in the synthesis of pyrimidine-fused benzimidazoles, can enhance reaction efficiency (e.g., 110°C, 1 h, DMF, K₂CO₃), achieving yields of 72–82%.

Key Reaction Conditions:

Introduction of the Carboxamide Group

The 5-carboxamide functionality is introduced via direct amidation or through intermediate acid derivatives.

Coupling of Carboxylic Acid with 3-Methoxypropylamine

The carboxylic acid derivative of the benzodiazole core (e.g., 4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid) is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 3-methoxypropylamine in dichloromethane (DCM) at 0–25°C affords the target amide. Alternatively, coupling reagents such as EDCl/HOBt in DMF enable direct amide bond formation under mild conditions (room temperature, 12 h).

Example Protocol:

N-(3-Methoxypropyl) Substituent Installation

Alkylation of Benzodiazole Amine

The primary amine on the benzodiazole core is alkylated using 3-methoxypropyl bromide or chloride. In a typical procedure, the amine is treated with 3-methoxypropyl bromide in the presence of a base (e.g., K₂CO₃ or DIEA) in acetonitrile or DMF at 60–80°C for 6–12 h. Industrial-scale processes often employ reductive alkylation (Leuckart reaction) to enhance selectivity and reduce byproducts.

Industrial-Scale Alkylation (Amogh Chemicals):

| Parameter | Condition |

|---|---|

| Reactant | Benzodiazole amine + 3-methoxypropyl bromide |

| Solvent | DMF |

| Base | Diisopropylethylamine (DIEA) |

| Temperature | 45°C, 10 h |

| Yield | 78–82% |

Integrated Synthetic Routes

One-Pot Cyclization-Amidation Strategy

A convergent approach combines cyclization and amidation in a single reaction vessel. For instance, 1,2-diaminocyclohexane, ethyl 2-oxocyclohexanecarboxylate, and 3-methoxypropylamine are heated in DMF with EDCl/HOBt, enabling simultaneous ring formation and amide coupling. This method reduces purification steps and improves overall yield (70–75%).

Analytical Characterization

Critical spectroscopic data for N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide include:

NMR (DMSO-d6):

- ¹H NMR : δ 1.79–1.82 (m, 2H, CH₂), 3.24 (s, 3H, OCH₃), 3.42–3.45 (m, 2H, NCH₂), 6.81 (d, J = 10.4 Hz, 1H, ArH).

- ¹³C NMR : δ 56.01 (OCH₃), 104.6 (ArC), 166.9 (CONH).

Mass Spectrometry:

- HRMS (EI) : Calcd for C₁₂H₁₈N₃O₂ [M⁺]: 236.1399; Found: 236.1395.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimalarial, antiproliferative, and apoptotic activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The compound’s benzodiazole-carboxamide core is shared with analogs like 2-methyl-N-[3-(morpholin-4-yl)propyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide (BK80989, CAS 2034232-85-2) . Key differences lie in the substituents:

- Target compound : 3-Methoxypropyl group.

- BK80989 : 3-Morpholin-4-ylpropyl group.

The methoxy group in the target compound is smaller and less polar than the morpholine ring in BK80989, which may enhance lipophilicity and membrane permeability but reduce water solubility.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity to BK80987.

Functional Group Comparisons

Pyrazole-Carboximidamide Derivatives : lists pyrazole-carboximidamides (e.g., 5-(4-methoxyphenyl)-3-phenyl derivatives) with methoxy or halogen substituents . While their core differs (pyrazole vs. benzodiazole), the carboximidamide group shares similarities with the carboxamide in the target compound. Methoxy groups in these derivatives are associated with enhanced biological activity, such as kinase inhibition, suggesting the target’s methoxypropyl chain may confer analogous benefits.

Azoamidine Compounds : includes benzodiazole-related azoamidines (e.g., 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]) . These function as polymerization initiators rather than bioactive molecules, highlighting the critical role of functional groups (azo vs. carboxamide) in determining application.

Biological Activity

The compound N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide is a member of the benzodiazole family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

Structural Features

- The compound features a tetrahydro-benzodiazole ring system.

- A methoxypropyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds within the benzodiazole family exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Benzodiazoles often disrupt cellular processes in bacteria and fungi by inhibiting key enzymes or interfering with cell wall synthesis.

- Case Study : In a study evaluating various benzodiazole derivatives, this compound showed promising results against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anticancer Properties

Benzodiazoles have also been studied for their anticancer potential:

- Inhibition of Cancer Cell Proliferation : this compound demonstrated cytotoxic effects in various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 12 |

- Mechanism : The compound appears to induce apoptosis via the mitochondrial pathway, leading to an increase in pro-apoptotic factors.

Neuroprotective Effects

Recent studies suggest that benzodiazole derivatives may possess neuroprotective properties:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes.

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide?

The synthesis typically involves multi-step organic reactions, including cyclization and carboxamide coupling. Key steps include:

- Cyclization of precursor amines under acidic or basic conditions to form the tetrahydrobenzodiazole core.

- Coupling with 3-methoxypropylamine using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or dichloromethane .

- Temperature control (e.g., 0–5°C during coupling to minimize side reactions) and inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification via column chromatography or recrystallization, followed by validation using HPLC (>95% purity) and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the structure, with key signals for the methoxypropyl group (δ ~3.3 ppm for OCH₃) and tetrahydrobenzodiazole protons (δ ~1.5–2.5 ppm for CH₂ groups) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~307) .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydrobenzodiazole ring inform structure-activity relationships (SAR)?

The tetrahydrobenzodiazole ring adopts non-planar conformations due to puckering, which influences binding to biological targets.

- Cremer-Pople puckering parameters (amplitude , phase ) quantify ring distortion using crystallographic or DFT-calculated coordinates .

- Molecular dynamics simulations (e.g., in AMBER or GROMACS) model flexibility, revealing preferred conformers under physiological conditions .

- SAR studies correlate puckering with bioactivity; e.g., flattened rings may enhance π-π stacking with enzyme active sites .

Q. What computational strategies are recommended for predicting biological target interactions?

- Molecular docking (AutoDock Vina, Glide) screens against targets like cyclooxygenase (COX) or serotonin receptors, using the compound’s 3D structure from X-ray crystallography (if available) or DFT optimization .

- Binding free energy calculations (MM-PBSA/GBSA) refine docking poses and predict affinity .

- Pharmacophore modeling identifies critical motifs (e.g., carboxamide H-bond donors) for activity .

Q. How do structural modifications at the 3-methoxypropyl group affect solubility and bioavailability?

- LogP calculations (e.g., via ChemAxon) predict lipophilicity. The methoxy group increases polarity, but the propyl chain may reduce aqueous solubility .

- Salt formation (e.g., hydrochloride) or prodrug strategies (esterification of the carboxamide) enhance solubility .

- In vitro assays (e.g., shake-flask method) measure solubility in PBS or simulated biological fluids .

Q. What crystallographic refinement methods are suitable for resolving its solid-state structure?

Q. How can researchers resolve contradictions in reported biological activity data?

- Dose-response validation: Replicate assays (e.g., COX-2 inhibition) across multiple cell lines (e.g., RAW 264.7 macrophages) to confirm IC₅₀ values .

- Off-target screening (e.g., kinase panels) identifies non-specific interactions .

- Meta-analysis of existing data using tools like RevMan to assess heterogeneity in experimental conditions .

Methodological Tables

Table 1. Key Synthetic Parameters for Carboxamide Coupling

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Coupling reagent | EDC/HOBt | |

| Solvent | Anhydrous DMF | |

| Temperature | 0–5°C | |

| Reaction time | 12–24 hours |

Table 2. Pharmacological Assay Conditions

| Assay Type | Protocol Summary | Reference |

|---|---|---|

| COX-2 Inhibition | ELISA-based PGE₂ measurement | |

| Analgesic Activity | Hot-plate test (mice model) | |

| Cytotoxicity | MTT assay (HeLa cells) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.